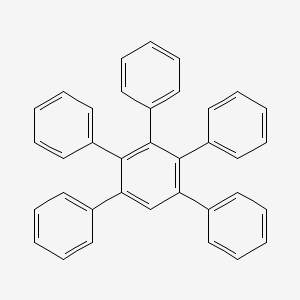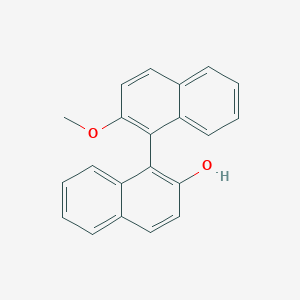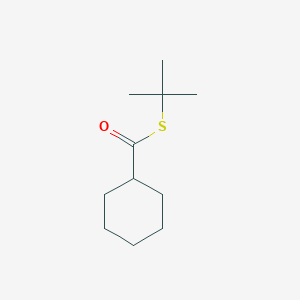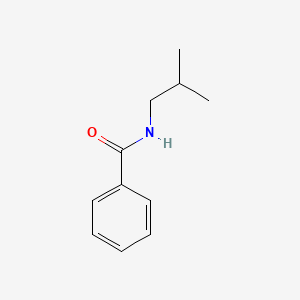
N-Isobutylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isobutylbenzamide is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.2429 g/mol . It is a derivative of benzamide where the amide nitrogen is substituted with an isobutyl group. This compound is known for its applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Isobutylbenzamide can be synthesized through the direct condensation of benzoic acid and isobutylamine. This reaction is typically carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . The reaction conditions are mild, and the process is considered green and efficient.
Industrial Production Methods: In industrial settings, benzamide derivatives, including this compound, are often produced using high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-Isobutylbenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where the isobutyl group or the benzamide moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides.
Applications De Recherche Scientifique
N-Isobutylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Isobutylbenzamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
- Benzamide, N-butyl-
- Benzamide, N,N-dimethyl-
- Benzamide, N-ethyl-
Comparison: N-Isobutylbenzamide is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties compared to other benzamide derivatives. For example, the isobutyl group can influence the compound’s solubility, reactivity, and biological activity .
Propriétés
Numéro CAS |
5705-57-7 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C11H15NO/c1-9(2)8-12-11(13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) |
Clé InChI |
ZABMXPJUCKVZSH-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC=CC=C1 |
SMILES canonique |
CC(C)CNC(=O)C1=CC=CC=C1 |
Key on ui other cas no. |
5705-57-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


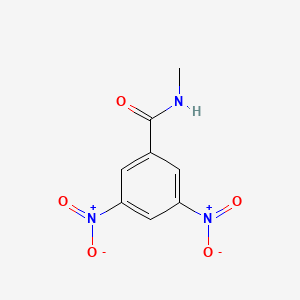
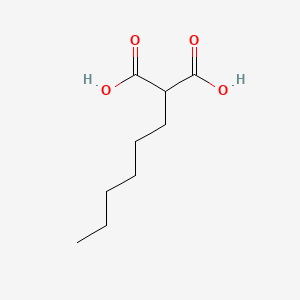
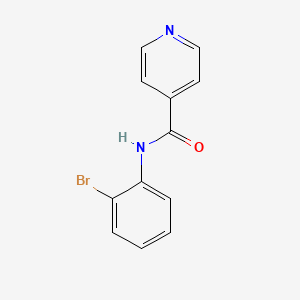
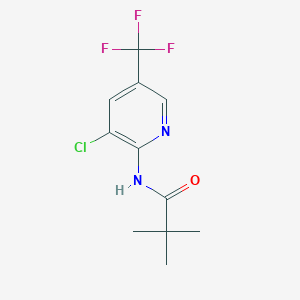
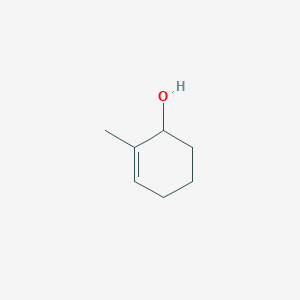
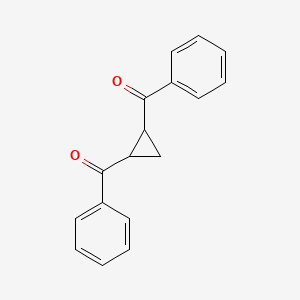
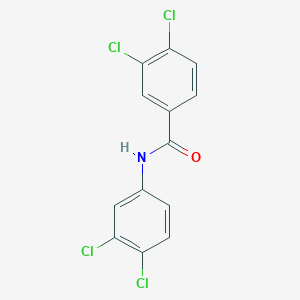
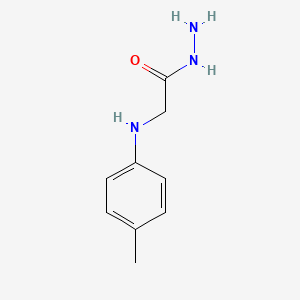
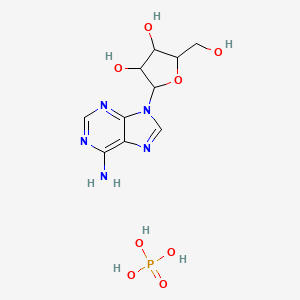
![5-methyl-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1618136.png)
![3-Methylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B1618137.png)
